molecular formula C19H23N5O2 B2371539 N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-47-9

N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2371539
CAS No.: 902929-47-9
M. Wt: 353.426
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Description

N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic small molecule featuring a triazoloquinazoline core fused with a cyclopropyl-propanamide side chain. The 4-(2-methylpropyl) substitution at the triazoloquinazoline scaffold and the N-cyclopropylamide moiety are critical structural elements that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)11-23-18(26)14-5-3-4-6-15(14)24-16(21-22-19(23)24)9-10-17(25)20-13-7-8-13/h3-6,12-13H,7-11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEMSWCMXIAVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.

    Introduction of Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer progression. Kinases like polo-like kinase 1 (Plk1) are critical targets in cancer therapy due to their roles in cell division and proliferation. Research indicates that compounds with a triazole moiety exhibit significant inhibition of Plk1, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing the 1,2,4-triazole framework. These compounds have shown activity against a range of bacterial and fungal pathogens. For instance, derivatives of the 1,2,4-triazole structure have been synthesized and tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .

Anti-inflammatory Effects

Research suggests that compounds similar to N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide may possess anti-inflammatory properties. The triazole ring system is known to modulate inflammatory pathways, making these compounds candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of these compounds. Variations in substituents on the triazole or quinazoline rings can significantly affect biological activity. For example:

Compound VariationBiological ActivityReference
Triazole derivatives with electron-withdrawing groupsEnhanced antibacterial activity
Quinazoline-based hybridsPotent anticancer effects against Plk1
Substituted phenyl ringsImproved efficacy against MRSA strains

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that allow for modification at various positions on the molecule. This flexibility enables researchers to create derivatives with enhanced bioactivity or reduced toxicity profiles.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of quinazoline-triazole hybrids and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to compounds exhibiting IC50 values significantly lower than existing therapies .

Case Study 2: Antimicrobial Screening

A comprehensive screening of triazole derivatives demonstrated broad-spectrum antimicrobial activity. One derivative showed MIC values as low as 0.125 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like norfloxacin .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related triazoloquinazoline derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-(2-methylpropyl), N-cyclopropyl-propanamide Not reported Hypothesized antimicrobial/CNS activity based on analogs -
N-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-...propanamide () 4-(3-isopropoxypropyl), piperazinyl-ethylamide 580.13 Potential CNS modulation (structural similarity to neuroactive agents)
N-(4-fluorophenyl)-3-[5-oxo-4-(2-phenylethyl)-...propanamide (7{1}, ) 4-(2-phenylethyl), N-(4-fluorophenyl)-propanamide Not reported >80% inhibition of Acinetobacter baumannii
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-...propanamide () 1-(3-methylbenzylsulfanyl), N-isopropyl-propanamide Not reported Not specified; sulfanyl group may enhance metabolic stability
N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-...sulfanyl}acetamide (Compound 12, ) 4-(allyl), sulfanyl-phenylacetamide Not reported Unreported activity; allyl group may influence binding kinetics

Key Observations :

  • Substituent Diversity : The 4-position of the triazoloquinazoline core varies significantly among analogs. The target compound’s 4-(2-methylpropyl) group contrasts with ’s 4-(3-isopropoxypropyl) and ’s 4-(2-phenylethyl). These substitutions impact lipophilicity and steric bulk, affecting membrane permeability and target engagement .
  • Side Chain Modifications : The N-cyclopropylamide in the target compound differs from ’s piperazinyl-ethylamide and ’s fluorophenyl-propanamide. Cyclopropyl groups often enhance metabolic stability, while piperazinyl moieties may confer CNS activity via amine receptor interactions .

Pharmacological Activity and Mechanism

  • Antimicrobial Potential: Compounds in with 4-arylalkyl substitutions (e.g., 7{1}, 7{4}) demonstrated >80% inhibition against Acinetobacter baumannii and Cryptococcus neoformans. The target compound’s 4-(2-methylpropyl) group, a branched alkyl chain, may similarly enhance antimicrobial efficacy by disrupting bacterial membranes or enzyme function .
  • CNS Modulation : ’s analog includes a piperazinyl group linked to a 3-chlorophenyl moiety, a feature common in neuroactive agents (e.g., antipsychotics). While the target compound lacks this group, its cyclopropylamide side chain could hypothetically interact with CNS targets like GABA receptors or ion channels .
  • Sulfanyl Group Effects : ’s compound incorporates a sulfanyl group, which may improve metabolic stability or redox activity. The absence of this group in the target compound suggests divergent pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Trends

Arylalkyl Groups (e.g., phenylethyl): Increase antimicrobial activity via hydrophobic interactions with bacterial proteins .

Side Chain Amides :

  • Cyclopropylamide : May reduce cytochrome P450-mediated metabolism compared to bulkier groups like piperazinyl-ethylamide .
  • Fluorophenyl/Chlorophenyl : Electron-withdrawing groups could enhance binding affinity to enzymatic targets (e.g., kinases, proteases) .

Biological Activity

N-cyclopropyl-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

Structure and Properties

The compound features a cyclopropyl group and a triazoloquinazolinone moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazoloquinazolinone scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown promising results against various cancer cell lines:

CompoundCell Line% Inhibition
1MCF-795%
2A54977%
3HeLa60%

These results indicate that modifications to the triazoloquinazolinone structure can enhance cytotoxicity against specific cancer types .

The proposed mechanism of action for this compound includes the following pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it targets Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cancer cells, leading to apoptosis. This is facilitated by an increase in superoxide dismutase activity and a decrease in antioxidant defenses .
  • Cell Cycle Arrest : By interfering with key regulatory proteins in the cell cycle, this compound can effectively halt the proliferation of cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of N-cyclopropyl derivatives in preclinical models:

  • Study A : Investigated the effects of various triazoloquinazolinone derivatives on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability and increased apoptosis markers.
  • Study B : Focused on the pharmacokinetics and biodistribution of the compound in vivo. Results indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use.

Q & A

Q. Table 1: Example Synthetic Route

StepReaction TypeConditionsYieldReference
1CyclocondensationDMF, 100°C, 12 h65%
2AmidationDCM, EDCI, RT, 6 h78%

How can reaction conditions be optimized to minimize by-products during synthesis?

Level: Advanced
Methodological Answer:
By-product formation often arises from competing reactions (e.g., over-alkylation or oxidation). Strategies include:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Mixed solvents (e.g., DCM:MeOH) balance reactivity and selectivity .
  • Catalyst Tuning: Using milder bases (e.g., NaHCO₃ instead of NaOH) reduces unintended deprotonation. Catalytic Pd or Cu can suppress cross-talk in coupling steps .
  • In Situ Monitoring: HPLC or TLC tracking identifies by-product formation early. Adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent) improves conversion .

Data Contradiction Note: reports higher yields in DMF, while suggests DCM reduces side products. Researchers should test solvent systems empirically .

Which analytical techniques are essential for confirming structure and purity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazole-quinazoline fusion and substituent positions (e.g., cyclopropyl group at δ 0.5–1.2 ppm) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30%→90% ACN) assess purity (>95% required for biological assays) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calc. 433.5, found 433.4) .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersTarget Outcome
¹H NMR400 MHz, DMSO-d₆Full assignment of aromatic and amide protons
HPLCC18, 254 nm, 1 mL/minSingle peak with RT = 8.2 min

How can contradictions between in vitro and in vivo activity data be resolved?

Level: Advanced
Methodological Answer:
Discrepancies may arise from bioavailability or metabolic instability. Methodologies include:

  • Physicochemical Profiling: Measure logP (e.g., 2.8 via shake-flask) to predict membrane permeability. Poor solubility (<50 µg/mL) suggests formulation issues .
  • Metabolite ID: LC-MS/MS identifies major metabolites (e.g., oxidative cleavage of the cyclopropyl group) in liver microsomes .
  • PK/PD Modeling: Correlate plasma concentration-time profiles with target engagement using compartmental models .

What structural features influence this compound’s pharmacological activity?

Level: Basic
Methodological Answer:
Key pharmacophores include:

  • Triazoloquinazoline Core: Essential for π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
  • Cyclopropyl Group: Enhances metabolic stability by reducing CYP450-mediated oxidation compared to linear alkyl chains .
  • Propanamide Side Chain: Hydrogen-bonding with residues like Asp86 in target proteins improves binding affinity .

How can molecular docking predict biological targets for novel derivatives?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with known triazoloquinazoline interactions (e.g., 14-α-demethylase in fungi, PDB: 3LD6) .
  • Docking Workflow:
    • Prepare ligand (protonation states via MarvinSketch).
    • Grid generation around the active site (AutoDock Vina).
    • Score poses using MM/GBSA to rank binding energies (< -8 kcal/mol suggests activity) .

Q. Table 3: Docking Results for 14-α-Demethylase

DerivativeBinding Energy (kcal/mol)Key Interactions
Parent-9.2H-bond with Tyr118
Chloro-substituted-10.1Hydrophobic contact with Leu121

What strategies improve stability under physiological conditions?

Level: Advanced
Methodological Answer:

  • pH Stability: Perform accelerated degradation studies (e.g., 40°C, pH 1–9 for 24 h) with HPLC monitoring. Buffered formulations (pH 6–7) often enhance stability .
  • Light Sensitivity: Store lyophilized compounds in amber vials; add antioxidants (0.1% BHT) to solutions .

How do substituents affect solubility and bioavailability?

Level: Basic
Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Increase logP, reducing aqueous solubility but improving membrane permeability .
  • Methoxy Groups: Enhance solubility via H-bonding but may increase metabolic clearance .

Q. Table 4: Substituent Effects

SubstituentlogPSolubility (µg/mL)Bioavailability (%)
-OCH₃1.912045
-Cl2.53560

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